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Compound of Interest

Compound Name:
4-Chloro-2-(2-fluorophenyl)-6-

methylpyrimidine

Cat. No.: B11809140

Get Quote

Technical Profile: 4-Chloro-2-(2-fluorophenyl)-6-
methylpyrimidine[1]
Executive Summary
4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine (CAS: 1188233-71-7) is a halogenated

pyrimidine intermediate.[1] It is characterized by a high reactivity at the C4 position, making it

an ideal electrophile for Nucleophilic Aromatic Substitution (

) and palladium-catalyzed cross-coupling reactions. The presence of the ortho-fluorine atom on
the phenyl ring imparts unique steric and electronic properties, often utilized to modulate
metabolic stability and conformational lock in downstream kinase inhibitors and receptor
antagonists.

Physicochemical Specifications
Identity & Constants
The following data represents the baseline physicochemical profile for the compound.
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Property Value / Description

CAS Number 1188233-71-7

IUPAC Name 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine

Molecular Formula

Molecular Weight 222.65 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point
78–82 °C (Predicted based on structural

analogs) [1]

Boiling Point ~330 °C (at 760 mmHg)

Density 1.28 ± 0.1 g/cm³ (Predicted)

LogP (Octanol/Water) 3.2 – 3.5 (Lipophilic)

Solubility
Soluble in DCM, Chloroform, DMSO, Ethyl

Acetate.[2] Insoluble in Water.

Structural Analysis[3]
Electronic Character: The pyrimidine ring is electron-deficient, activated by the

electronegative chlorine at C4 and the ring nitrogens. The ortho-fluorine on the phenyl ring

exerts a negative inductive effect (-I), slightly deactivating the phenyl ring but potentially

interacting with the pyrimidine nitrogen via electrostatic repulsion, influencing the dihedral

angle between the rings.

Sterics: The 2-fluoro substituent introduces steric bulk proximal to the pyrimidine ring,

preventing coplanarity. This "twist" is often exploited in drug design to fit specific hydrophobic

pockets.

Synthetic Pathway & Manufacturing
The synthesis of 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine typically follows a

convergent cyclization-chlorination route. This protocol ensures high regioselectivity and yield.
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Synthesis Workflow (Diagram)
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Figure 1: Convergent synthesis via condensation and chlorodehydroxylation.

Detailed Protocol
Step 1: Cyclization to Pyrimidinone

Reagents: 2-Fluorobenzamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium

Ethoxide (2.5 eq), Ethanol (anhydrous).

Procedure: Dissolve sodium ethoxide in ethanol. Add the amidine salt and stir for 30

minutes. Add ethyl acetoacetate dropwise. Heat the mixture to reflux (78°C) for 6 hours.

Workup: Cool to room temperature. Acidify with glacial acetic acid to pH ~5. The intermediate

pyrimidinone precipitates as a white solid. Filter, wash with water, and dry.[2][3]

Step 2: Chlorination (The Critical Step)

Reagents: Intermediate pyrimidinone (1.0 eq), Phosphorus Oxychloride (

, solvent/reagent), N,N-Dimethylaniline (Cat.).

Procedure: Suspend the dry intermediate in neat

(5-10 volumes). Add catalytic N,N-dimethylaniline. Reflux (105°C) for 2–3 hours until the
solution becomes clear (evolution of HCl gas).
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Workup:Caution: Exothermic hydrolysis. Concentrate the mixture to remove excess

. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with

or

to pH 7–8. Extract with Dichloromethane (DCM).

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography

(0-10% EtOAc in Hexanes).

Reactivity & Applications
This compound serves as a "linchpin" scaffold. The chlorine atom at position 4 is highly labile

due to the electron-withdrawing nature of the pyrimidine nitrogens (

mechanism).

Reaction Logic (Diagram)
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Figure 2: Divergent reactivity profile of the 4-chloro-pyrimidine core.

Key Transformations
Amination: Reaction with primary or secondary amines (e.g., morpholine, aniline) in the
presence of a base (DIPEA,
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) in polar aprotic solvents (DMF, DMSO) at 60–90°C. This is the primary route for
synthesizing kinase inhibitors [2].

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids using

or

allows for the installation of carbon substituents at C4, creating 2,4-diarylpyrimidines.

Handling, Stability & Safety
Stability Profile

Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent

decomposition.

Hydrolytic Stability: The C-Cl bond is relatively stable to neutral water but will hydrolyze back

to the pyrimidinone under strong acidic or basic aqueous conditions at high temperatures.

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (

) to prevent slow hydrolysis by atmospheric moisture.

Safety (SDS Summary)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.

Precautionary Measures: Wear nitrile gloves and safety goggles. Perform all synthesis steps

involving

in a well-ventilated fume hood due to the generation of HCl and toxic vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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